molecular formula C7H10N2O B12963367 (2-Amino-3-methylpyridin-4-yl)methanol

(2-Amino-3-methylpyridin-4-yl)methanol

Cat. No.: B12963367
M. Wt: 138.17 g/mol
InChI Key: ROVOKGGSQRHANQ-UHFFFAOYSA-N
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Description

(2-Amino-3-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an amino group, a methyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing (2-Amino-3-methylpyridin-4-yl)methanol involves the oxidation of 2-amino-4-methylpyridine using elemental sulfur in dimethylformamide (DMF) to form 2-aminoisonicotinic acid. This intermediate is then reduced using lithium aluminum hydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Amino-3-methylpyridine-4-carboxylic acid.

    Reduction: 2-Amino-3-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Amino-3-methylpyridin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-3-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-3-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2-amino-3-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

ROVOKGGSQRHANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1N)CO

Origin of Product

United States

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